

TAK-243 dosing schedule in vivo studies

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Compound Focus: Tak-243

CAS No.: 1450833-55-2

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Established In Vivo Dosing Protocol

The table below summarizes the core parameters for the standard **TAK-243** dosing schedule used in preclinical in vivo studies:

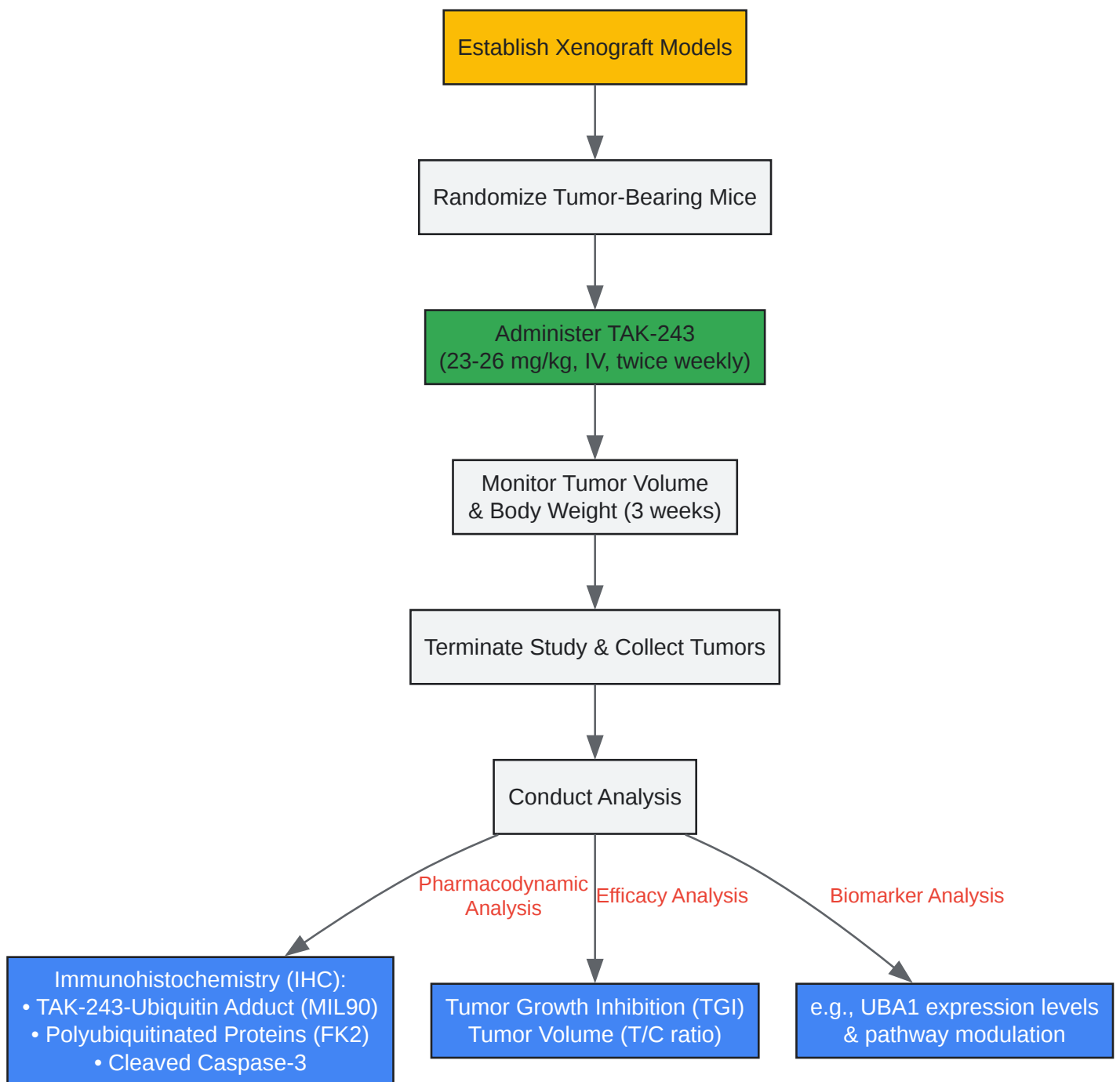
Parameter	Specification
Recommended Dose	23 - 26 mg/kg [1]
Route of Administration	Intravenous (IV) [1]
Dosing Schedule	Twice per week (e.g., Monday & Thursday) [1]
Treatment Duration	3 weeks (or as defined by the study protocol) [1]
Dose-Limiting Toxicity	Decrease in body weight (mean maximal loss <12% at MTD) [1]

This schedule has shown robust **UAE target engagement** and **downstream pathway inhibition** in tumor tissue, with effects lasting from a single dose [1].

Mechanism of Action & Experimental Workflow

TAK-243 is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) [2]. It binds to UAE, preventing the formation of the ubiquitin-E1 thioester complex, which is the first and committed step in the ubiquitination cascade. This inhibition leads to disrupted protein degradation, accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells [3] [1].

The following diagram illustrates the experimental workflow for a typical in vivo efficacy study of **TAK-243**, from model establishment to analysis:



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Key Methodological Details

For successful replication of these studies, pay close attention to the following technical aspects:

- **Pharmacodynamic (PD) Biomarker Analysis:** To confirm target engagement, use immunohistochemistry (IHC) to detect the **TAK-243-ubiquitin adduct** with a specific antibody (e.g., MIL90). This is the most sensitive indicator of UAE inhibition. Downstream effects can be monitored by assessing levels of total ubiquitin conjugates (with the FK2 antibody) and markers of apoptosis like cleaved caspase-3 [1].
- **Model Selection and Dosing Rationale:** This 23-26 mg/kg twice-weekly schedule has demonstrated efficacy in a wide panel of models, including:
 - **Hematological cancers:** Diffuse large B-cell lymphoma (WSU-DLCL2), acute myeloid leukemia (THP-1), multiple myeloma (MM1.S) [1].
 - **Solid tumors:** Colon carcinoma (HCT-116), non-small cell lung cancer (Calu-6, PHTX-132Lu), triple-negative breast cancer (HCC70, PHTX-55B), prostate cancer (CWR22), and ovarian cancer (PHTX-235O) [1].
- **Synergistic Combination Therapies:** Preclinical evidence supports exploring **TAK-243** in combination with other agents. In adrenocortical carcinoma (ACC) models, **TAK-243** showed **synergistic or additive effects** with standard therapies like cisplatin and etoposide, and was **highly synergistic with BCL2 inhibitors** like venetoclax [3] [4]. In small cell lung cancer (SCLC) models, it synergized with cisplatin/etoposide chemotherapy and the PARP inhibitor olaparib [5].

Considerations for Protocol Adaptation

- **Dose Confirmation:** It is prudent to conduct a small pilot dose-ranging study in your specific model to confirm the optimal dose, as efficacy and toxicity can be model-dependent.
- **Alternative Models:** The dosing schedule is defined for subcutaneous xenograft models. Adjustments may be necessary for more complex models like orthotopic implants or patient-derived xenografts (PDX) [6].
- **Formulation:** The cited studies typically use a solution of **TAK-243** in 10% 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) for in vivo administration [5].

I hope these detailed application notes assist in your preclinical research on **TAK-243**. Should you need to explore specific combination therapies or require further clarification on the methodologies, please feel free to ask.

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